s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)-
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Overview
Description
s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of s-triazoles, which are heterocyclic compounds containing a triazole ring. The presence of the diacetylamino, methyl, and nitrofuryl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Introduction of the Nitrofuryl Group: The nitrofuryl group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Acetylation: The diacetylamino group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The diacetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitrofuryl group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The diacetylamino group may interact with enzymes or receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)-
- s-Triazole, 5-(N-ethyl-N-nitroso)amino-3-(5-nitro-2-furyl)-
Uniqueness
s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- is unique due to the presence of the diacetylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
41735-50-6 |
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Molecular Formula |
C11H11N5O5 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
N-acetyl-N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C11H11N5O5/c1-6(17)15(7(2)18)11-13-12-10(14(11)3)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3 |
InChI Key |
GIUXPUNETWPBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NN=C(N1C)C2=CC=C(O2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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